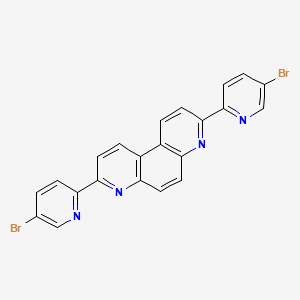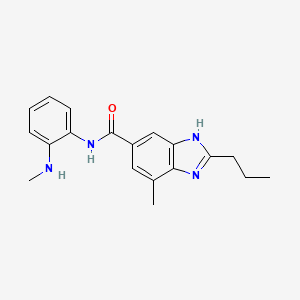
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate substituted benzaldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes microwave irradiation to achieve the desired product efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Electrophilic substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic substitution: Electrophiles like nitric acid or sulfuric acid under controlled temperatures.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, dihydropyrimidines, and various aromatic derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and cellular pathways.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals with herbicidal and pesticidal properties
Mechanism of Action
The mechanism of action of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. It may also interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of trifluoromethyl.
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(methyl)-: Contains a methyl group instead of trifluoromethyl.
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(ethyl)-: Contains an ethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable compound in drug design and other scientific applications .
Properties
CAS No. |
651315-71-8 |
|---|---|
Molecular Formula |
C18H12ClF3N2 |
Molecular Weight |
348.7 g/mol |
IUPAC Name |
4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H12ClF3N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(19)24-17(23-15)18(20,21)22/h2-10H,1H3 |
InChI Key |
KCMDJJQAYMNWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




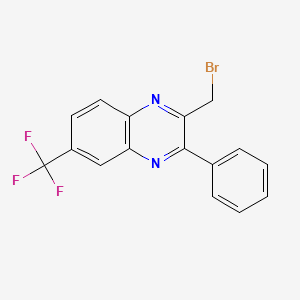
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
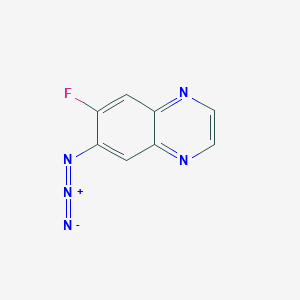
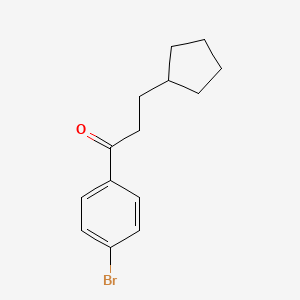
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)

![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
